Dimethylmalonyl chloride
Description
Significance in Modern Organic Synthesis and Materials Science
The significance of dimethylmalonyl chloride in contemporary research stems from its role as a highly reactive difunctional monomer and acylating agent. cymitquimica.comresearchgate.net Its two acyl chloride groups can readily react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. cymitquimica.com This reactivity is harnessed in both the synthesis of fine chemicals and the production of advanced polymers.
In organic synthesis, this compound is a key intermediate for producing a range of compounds, including pharmaceuticals and agrochemicals. smolecule.com It is employed in the synthesis of heterocyclic compounds, which are fundamental structures in drug development. smolecule.com Research has shown its utility in the double Friedel-Crafts acylation of p-xylene, a key step in creating the core structure of certain light-driven molecular motors. acs.org Furthermore, it is used to synthesize C₂-symmetric bis(oxazoline) ligands, which are crucial in asymmetric catalysis for producing specific stereoisomers of molecules. acs.org The compound also reacts with palladium chlorides to form complexes that can act as catalysts in hydrogenation reactions. biosynth.com
In materials science, this compound is a critical monomer for creating high-performance polymers. biosynth.com It is particularly noted for its use in interfacial polymerization to produce hyperbranched polyesters. researchgate.netresearchgate.netresearchgate.net These highly branched, nanoparticle-sized polymers possess numerous functional groups, making them excellent chelating agents for removing heavy metal ions, such as cadmium(II), from water. researchgate.netnih.govnih.gov The compound also serves as a raw material for polybenzoxazoles and is used in the synthesis of poly(ester amide) (PEA) nanoparticles. nih.govtcichemicals.com These PEA nanoparticles, synthesized via interfacial polycondensation with amino acids like tyrosine, have been evaluated for targeted pulmonary drug delivery systems. nih.gov
Interactive Table 2: Research Applications of this compound
| Field | Application | Resulting Product/Use | Source(s) |
|---|---|---|---|
| Materials Science | Interfacial polymerization with 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE) | Hyperbranched polyester (B1180765) nanoparticles for chelating heavy metals. | researchgate.netnih.govnih.gov |
| Materials Science | Interfacial polycondensation with tyrosine | Tyrosine-based poly(ester amide) nanoparticles for drug delivery. | nih.gov |
| Materials Science | Polymerization with 1,4-cyclohexanebis(methylamine) | Polyamides with specific physical properties. | google.com |
| Organic Synthesis | Double Friedel-Crafts acylation with p-xylene | Core structure for symmetric molecular motors. | acs.org |
| Organic Synthesis | Reaction with chiral amino alcohols | Bis(oxazoline) (BOX) ligands for asymmetric catalysis. | acs.org |
| Organic Synthesis | Reaction with sodiomalonic esters | Synthesis of filicinic acid. | acs.org |
Historical Perspectives of its Application in Chemical Transformations
Early investigations into the reactivity of this compound provided foundational knowledge for its subsequent applications. A 1953 study explored the interaction of this compound with malonic esters, a reaction that led to a novel synthesis of filicinic acid. acs.org This research was part of a broader effort to understand the behavior of diacid chlorides in reactions with sodiomalonic esters, comparing its reactivity to that of succinyl chloride and phthaloyl chloride. acs.org
A significant milestone in its application in materials science is documented in a 1965 patent concerning the purification of di-substituted malonyl halides. google.com The patent describes the synthesis of this compound from dimethylketene (B1620107) and phosgene (B1210022) and its subsequent use in creating a polyamide by reacting it with 1,4-cyclohexanebis(methylamine). google.com Crucially, this work highlighted that the purity of the this compound was directly related to the quality of the resulting polymer; impure samples yielded polyamides with low intrinsic viscosity, demonstrating the need for effective purification methods to produce high-performance materials. google.com These early studies underscored the compound's potential and paved the way for its use in more advanced and controlled chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQAYQWVNXIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403917 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5659-93-8 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmalonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dimethylmalonyl Chloride
Established Laboratory Syntheses
The preparation of dimethylmalonyl chloride in a laboratory setting predominantly relies on the conversion of dimethylmalonic acid into its corresponding diacyl chloride. This transformation is typically achieved through the use of various chlorinating agents.
The most common and widely documented method for synthesizing this compound is the direct chlorination of dimethylmalonic acid. smolecule.com This process involves treating the dicarboxylic acid with a suitable chlorinating agent, which converts the carboxylic acid functional groups into acyl chlorides. smolecule.com Several reagents are effective for this purpose.
Thionyl Chloride (SOCl₂): Thionyl chloride is a frequently used reagent for this conversion. researchgate.net The reaction is typically performed by heating dimethylmalonic acid with an excess of thionyl chloride, which can also serve as the solvent. researchgate.netprepchem.com A typical laboratory procedure involves refluxing dimethylmalonic acid with thionyl chloride for approximately one hour. prepchem.com During this time, the solid acid dissolves, and the byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are evolved as gases, which helps drive the reaction to completion. researchgate.netprepchem.com After the reaction, the excess thionyl chloride is removed, often by distillation under reduced pressure, and the crude product can be purified by methods such as recrystallization from a solvent like cyclohexane. prepchem.com
Other Chlorinating Agents:
Phosphorus Pentachloride (PCl₅): This is another classic reagent capable of converting carboxylic acids to acyl chlorides, and it is cited as a viable method for producing this compound. smolecule.comresearchgate.net
Oxalyl Chloride ((COCl)₂): this compound can also be prepared by reacting dimethylmalonic acid with oxalyl chloride. guidechem.com This method is often favored in some laboratory syntheses due to the mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl).
Interactive Table: Common Chlorinating Agents for Dimethylmalonic Acid
| Reagent | Chemical Formula | Typical Conditions | Key Byproducts | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux with excess reagent | SO₂, HCl | smolecule.comprepchem.com |
| Phosphorus Pentachloride | PCl₅ | Heating with the acid | POCl₃, HCl | smolecule.comresearchgate.net |
| Oxalyl Chloride | (COCl)₂ | Often at room temperature with a catalyst | CO, CO₂, HCl | guidechem.com |
Beyond the direct chlorination of the corresponding dicarboxylic acid, alternative strategies for forming acyl chlorides exist.
Phosphorus Oxychloride (POCl₃): Dimethylmalonic acid can be reacted with phosphorus oxychloride to yield this compound. smolecule.com Phosphorus oxychloride is also a key component, along with dimethylformamide (DMF), in the Vilsmeier-Haack reagent, which is a versatile formylating and chlorinating agent. orgsyn.orgresearchgate.net While the direct application to dimethylmalonic acid is less detailed in readily available literature compared to thionyl chloride, it represents an established alternative pathway for acyl chloride formation. smolecule.com
Other Routes: Patent literature describes the synthesis of dialkylmalonyl chlorides, including the dimethyl derivative, through other precursor routes. One such method involves the reaction of dialkylketenes with phosgene (B1210022) (COCl₂). google.com Another approach involves reacting dialkylacetyl halides with oxalyl halides. google.com These methods highlight the versatility in synthetic approaches, starting from precursors other than the dicarboxylic acid itself.
Emerging and Optimized Synthetic Routes
As this compound finds use in various applications, from the synthesis of polymers to specialized organic molecules, there is a growing emphasis on optimizing its production for higher purity, yield, and supply chain stability. taylorandfrancis.commdpi.comresearchgate.net
A significant challenge in the large-scale production of di-substituted malonyl halides like this compound is their tendency to decompose upon heating. google.com This instability is particularly problematic during purification by distillation, where elevated temperatures can lead to the complete loss of the desired product. google.com
Research documented in patent literature has addressed this issue by introducing stabilizing agents during the distillation process. google.com It was found that distilling crude this compound in the presence of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can prevent decomposition and allow for the isolation of a high-purity product in high yield. google.com This process improvement is applicable to crude mixtures regardless of the initial synthetic method used, be it from dimethylmalonic acid or other precursors. google.com The use of such stabilizers is a critical process consideration for moving from laboratory-scale synthesis to industrial production.
The global supply chain for chemical reagents can be subject to disruptions, impacting research and manufacturing. Recent academic work has highlighted instances where this compound was unavailable due to such supply chain issues. escholarship.org In one specific research project, the inability to procure the compound necessitated the development of a workaround. escholarship.org The researchers synthesized the required molecular linker by starting with a commercially available derivative containing hydroxyl groups and then converting it into the reactive acid chloride using a halogenating agent. escholarship.org This approach demonstrates a practical strategy for overcoming reagent unavailability by adapting the synthetic route, a crucial consideration in modern chemical synthesis planning.
Reactivity and Reaction Mechanisms of Dimethylmalonyl Chloride
Electrophilic Acylation Reactions
As a di-acyl chloride, dimethylmalonyl chloride is an effective acylating agent, capable of introducing the 2,2-dimethylmalonyl moiety into other molecules. guidechem.com This process typically occurs through electrophilic acylation, where the carbon atoms of the carbonyl groups are attacked by nucleophiles.
The primary reaction pathway for this compound is nucleophilic acyl substitution. In this two-step process (addition-elimination), a nucleophile attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, and a chloride ion—an excellent leaving group—is eliminated, regenerating the carbonyl group and forming a new acylated product. Given that the molecule possesses two such functional groups, this reaction can occur sequentially at both sites, leading to mono- or di-substituted products depending on the stoichiometry and reaction conditions.
This compound readily undergoes condensation reactions with a wide range of nitrogen and oxygen nucleophiles, most notably amines and alcohols, to yield the corresponding diamides and diesters, respectively. smolecule.comguidechem.comcymitquimica.com These reactions are fundamental in organic synthesis for creating more complex molecular structures. For instance, the reaction with amines is a standard method for forming carbon-nitrogen bonds. guidechem.com
The synthesis of various complex molecules relies on this reactivity. Examples include the formation of N,N'-diamides, which can serve as ligands or intermediates in multi-step syntheses. The reaction with (2-Amino-phenyl)-carbamic acid tert-butyl ester in the presence of triethylamine (B128534) proceeds rapidly to form a diamide (B1670390) intermediate, which is a precursor for tetradentate amide macrocycle ligands. google.com Similarly, it reacts with 2-nitroaniline (B44862) to create an amide intermediate used in a simplified synthesis of an iron(III) tetraamido macrocyclic ligand (Fe-TAML) catalyst. taylorandfrancis.com Chiral bisoxazoline (BOX) ligands, important in asymmetric catalysis, are synthesized via condensation of this compound with chiral amino alcohols like (S)-2-phenylglycinol or its derivatives. mdpi.com
| Nucleophile | Base/Conditions | Product Type | Specific Application/Product Name | Reference |
|---|---|---|---|---|
| (R)-2-amino-1-phenylethanol | Base | Diamide | N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide | |
| (S)-2-Phenylglycinol | - | Diamide, then cyclization | Bisoxazoline (BOX) ligand | mdpi.com |
| (2-Amino-phenyl)-carbamic acid tert-butyl ester | Triethylamine, 0°C to RT, THF | Diamide | Intermediate for tetradentate amide macrocycle ligand | google.com |
| 2-nitroaniline | - | Diamide | Intermediate for Fe-TAML catalyst | taylorandfrancis.com |
Interactions with Active Methylene (B1212753) Compounds
The reaction of this compound with compounds containing an active methylene group, such as malonic esters, provides a pathway to complex carbon skeletons. These reactions are more intricate than simple acylation due to the potential for subsequent cyclization and rearrangement reactions.
The interaction between this compound and the sodium salt of a malonic ester, such as methyl sodiomalonate, has been studied in detail. acs.org Contrary to expectations that the reaction would yield a simple diketodimalonate, the isolated product was found to be a result of a more complex cascade. The reaction between this compound and two equivalents of methyl sodiomalonate leads to a crystalline substance with the empirical formula C₁₅H₁₈O₉. acs.org It was determined that the initially formed diketodimalonate intermediate undergoes a spontaneous and irreversible dehydration and cyclization. acs.org
| Reactants | Key Findings | Proposed Product Structure | Reference |
|---|---|---|---|
| This compound and Methyl sodiomalonate (2 equiv.) | The expected intermediate, dimethylmalonyl dimalonate, could not be isolated. The reaction proceeds via a spontaneous dehydration and cyclization. | 1,1-dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione | acs.org |
The complex cyclohexene (B86901) derivative formed from the reaction with malonic ester serves as a precursor for the synthesis of other intricate molecules. A notable example is its transformation into filicinic acid, a naturally occurring phloroglucinol (B13840) derivative. acs.org This conversion confirms the proposed structure of the initial condensation product and demonstrates the utility of this compound in constructing complex carbocyclic systems. The synthesis pathway showcases how a relatively simple starting material can be used to build sophisticated molecular architectures through a sequence of acylation, cyclization, and transformation steps. acs.org
Formation and Reactivity of Derived Reactive Intermediates
Beyond its direct use as an acylating agent, this compound is a precursor for generating various reactive intermediates, which exhibit unique chemical properties and reaction pathways.
One significant example involves the synthesis of a specific N-heterocyclic carbene (NHC). researchgate.net The reaction of this compound with N,N'-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine, followed by treatment with trimethylsilyl (B98337) triflate, yields a pyrimidinium salt. researchgate.net Subsequent deprotonation of this salt generates a free N,N'-diamidocarbene. This carbene displays reactivity characteristic of traditional electrophilic carbenes, but it also demonstrates nucleophilic properties. researchgate.net A remarkable reaction of this derived carbene is its ability to reversibly fix carbon monoxide under mild conditions, affording the first example of a diamidoketene. This carbonylation is thermally reversible, highlighting a sophisticated equilibrium involving a reactive intermediate. researchgate.net
In other contexts, reactions involving this compound can proceed through transient intermediates that undergo fragmentation. For example, the reaction with propane-2,2-dithiol in the presence of pyridine (B92270) does not yield the expected 2,2,5,5-tetramethyl-1,3-dithiane-4,6-dione due to steric hindrance. Instead, the intermediate is believed to undergo a Grob fragmentation, resulting in the formation of dimethylthietanedione. dss.go.th
N-Heterocyclic Carbene (NHC) Precursors via Pyrimidinium Salt Formation
A primary application of this compound is in the synthesis of pyrimidinium salts, which are stable precursors to six-membered N-heterocyclic carbenes, also known as diamidocarbenes (DACs). The general synthetic route involves the reaction of this compound with a substituted formamidine.
A notable example is the high-yield synthesis of a pyrimidinium salt by treating this compound with N,N'-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine, followed by the addition of trimethylsilyl triflate (TMS.OTf). researchgate.netnih.gov This reaction proceeds efficiently to afford the pyrimidinium triflate salt, [1H][OTf], in over 99% yield. researchgate.netnih.govacs.org Subsequent deprotonation of this stable salt using a suitable base leads to the generation of the corresponding free N-heterocyclic carbene. researchgate.netnih.gov Similarly, reacting N,N′-dimesitylformamidine with dimethylmalonyl dichloride in the presence of triethylamine can produce a 2-chloro-4,5-dioxohexahydropyrimidine, another stable precursor that can be deprotonated to form the desired diamidocarbene. researchgate.net These methods highlight a robust pathway to access six-membered DACs, which are otherwise challenging to synthesize. ibs.re.kr
| Reactant 1 | Reactant 2 | Product (NHC Precursor) | Reference |
| This compound | N,N'-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine | [1H][OTf] (Pyrimidinium triflate salt) | researchgate.netnih.gov |
| This compound | N,N′-dimesitylformamidine | 2-chloro-4,5-dioxohexahydropyrimidine | researchgate.net |
Carbonylation and C-H Insertion Reactivity of this compound-Derived Carbenes
The N-heterocyclic carbenes generated from this compound precursors exhibit reactivity patterns that are characteristic of traditional, more electrophilic carbenes, a trait not always observed in other stable NHCs. researchgate.netnih.gov This unique reactivity includes C-H insertion and reversible carbonylation.
C-H Insertion: The free NHC derived from the pyrimidinium salt has been shown to insert into a tertiary C-H bond, a reaction typical of electrophilic carbenes. researchgate.netacs.org This capability expands the synthetic utility of these stable carbenes into the realm of C-H functionalization.
Reversible Carbonylation: A particularly remarkable reaction is the reversible fixation of carbon monoxide (CO) by the carbene under mild conditions. researchgate.netnih.gov This process yields the first example of a diamidoketene. researchgate.netnih.gov The carbonylation is thermally reversible, a finding supported by thermodynamic data. researchgate.netnih.gov
| Thermodynamic Parameter | Value |
| Keq (at 30 °C) | 2.62 M-1 |
| ΔH° | -35.33 kJ mol-1 |
| ΔS° | -109.5 J mol-1 K-1 |
Data for the reversible carbonylation of the NHC derived from this compound. researchgate.netnih.gov
Despite this electrophilic character, the carbene also retains nucleophilic properties, readily coordinating to transition metals like iridium to form stable complexes. researchgate.netnih.gov
Polymerization and Cyclopolymerization Mechanisms
This compound is a valuable monomer in step-growth polymerization, particularly for creating polyesters with complex, hyperbranched architectures through interfacial polycondensation. It is also a precursor for monomers used in cyclopolymerization reactions.
Interfacial Polycondensation for Polyester (B1180765) Synthesis
Interfacial polycondensation is a powerful technique for synthesizing polymers at the interface of two immiscible liquids. This compound, with its two reactive acyl chloride groups, serves as an ideal difunctional monomer (A₂) in this process. When reacted with a trifunctional monomer (B₃), it can produce highly branched polymers.
For instance, chelating hyperbranched polyester (CHPE) nanoparticles have been synthesized via A₂+B₃ interfacial polymerization using this compound as the A₂ monomer and 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE) as the B₃ monomer. sciprofiles.comresearchgate.netmdpi.com The reaction occurs at the interface between an aqueous solution of the THPE-phenoxide salt and an organic solution (e.g., chloroform) containing the this compound. mdpi.com This method has also been successfully employed to create functional polymers by reacting this compound with amino acids, such as in the synthesis of tyrosine poly(ester amide) (Tyr-PEA). nih.gov
| Monomer A₂ | Monomer B₃ | Resulting Polymer | Polymerization Type | Reference |
| This compound | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Hyperbranched Polyester | Interfacial Polycondensation | researchgate.netmdpi.com |
| This compound | Tyrosine | Tyrosine Poly(ester amide) (Tyr-PEA) | Interfacial Polycondensation | nih.gov |
Free Radical and Other Initiation Mechanisms in Cyclopolymerization
This compound can be chemically converted into monomers suitable for cyclopolymerization, a process that forms cyclic structures along the polymer backbone. A key example involves the synthesis of 4,4-dimethyl-1,6-heptadiene-3,5-dione, also known as dimethyldiacrylylmethane. aub.edu.lb This monomer is prepared from dimethylmalonyl dichloride through a multi-step process. aub.edu.lb The resulting diene monomer can then undergo cyclopolymerization initiated by free radicals to produce a soluble polymer, polydimethyldiacrylylmethane. aub.edu.lb This demonstrates a pathway from a simple difunctional starting material to complex cyclic polymer architectures via a free-radical mechanism. aub.edu.lb
Chemoenzymatic and Biocatalytic Transformations
While direct enzymatic transformations of this compound are not documented, the dimethylmalonyl moiety is a recognized, albeit uncommon, component in the biosynthesis of certain natural products, particularly polyketides. Synthetic derivatives are often used as chemical probes to investigate these biological pathways.
Involvement in Polyketide Biosynthesis Pathways (e.g., Dimethylmalonyl-Thiophenol Synthesis)
In the biosynthesis of some complex polyketides, the assembly line-like enzymes known as polyketide synthases (PKS) utilize a variety of "extender units" to build the carbon skeleton. While malonyl-CoA and methylmalonyl-CoA are the most common, some pathways incorporate a dimethylmalonyl group. mdpi.com This occurs via an enzymatically generated intermediate, dimethylmalonyl-acyl carrier protein (dimethylmalonyl-ACP). nih.govosti.gov For example, in the biosynthesis of the marine natural product apratoxin A, a specific methyltransferase enzyme (MT1) generates dimethylmalonyl-ACP from malonyl-ACP. osti.gov This intermediate is then further processed by other enzymes in the PKS module. osti.gov
To study these enzymatic steps in vitro, researchers often require access to these specific intermediates. Since the direct enzymatic synthesis can be complex to reconstitute, chemical synthesis provides a valuable alternative. Dimethylmalonyl-thiophenol is a synthetic substrate analog used for this purpose. doi.org It can be synthesized by reacting dimethylmalonic acid with thiophenol and is used to chemically load the acyl carrier protein (ACP) to produce dimethylmalonyl-ACP for use in biochemical assays. doi.org This chemoenzymatic approach, using a chemically synthesized substrate to engage with biological machinery, is crucial for elucidating the mechanisms of complex biosynthetic pathways.
Mimicking Enzyme Functionality (e.g., TET Enzyme Models)
The reactivity of this compound has been harnessed in the sophisticated field of bioinorganic chemistry to construct synthetic molecules that mimic the function of complex biological enzymes. A notable example is its application in creating models for the Ten-Eleven Translocation (TET) family of enzymes.
TET enzymes are iron(II) and α-ketoglutarate-dependent dioxygenases that play a critical role in epigenetic regulation through DNA demethylation. nih.gov They catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.gov Understanding the precise mechanism of these enzymes is crucial, and chemical models provide a valuable tool for studying their catalytic activity in a controlled, simplified system.
This compound serves as a key building block in the synthesis of complex ligands designed to replicate the active site environment of TET enzymes. google.comgoogleapis.com Specifically, it is used in the creation of tetraamido macrocyclic ligands (TAMLs). The synthesis involves the reaction of this compound with diamine precursors. For instance, a tetradentate amido macrocyclic ligand can be synthesized by reacting o-phenylene diamine with this compound in the presence of triethylamine. googleapis.com The two acyl chloride groups of this compound allow it to react with two amine groups, forming a stable diamide linkage and incorporating the gem-dimethyl group into the macrocyclic framework. This gem-dimethyl substitution is crucial as it enhances the oxidative stability of the resulting ligand, preventing its degradation under the harsh oxidative conditions of the catalytic cycle. google.com
Once synthesized, these macrocyclic ligands are complexed with a metal ion, typically iron, to generate a functional catalyst. googleapis.comacs.org These iron-TAML complexes have shown success in mimicking the oxidative function of TET enzymes. acs.org For example, a reported iron(III)-TAML complex, in the presence of hydrogen peroxide (H₂O₂), can facilitate the selective oxidation of 5-hmC to 5-fC under physiologically relevant conditions. acs.org This process mirrors the second oxidative step performed by TET enzymes. The synthetic model provides a platform to study the reaction mechanism in detail, helping to elucidate the roles of the various intermediates in the biological pathway. acs.org
The use of this compound is therefore integral to building robust and functional mimics of metalloenzymes, providing insights into biological processes that are otherwise difficult to study. googleapis.com
Table 1: Key Reactants in the Synthesis of TET Enzyme Models
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| This compound | (H₃C)₂C(COCl)₂ | 169.01 | Acylating agent for ligand synthesis sigmaaldrich.com |
| o-Phenylenediamine (B120857) | C₆H₈N₂ | 108.14 | Diamine precursor for macrocycle googleapis.com |
| Iron(III) Chloride | FeCl₃ | 162.20 | Metal center for the catalyst |
| 5-Hydroxymethylcytosine | C₅HⱇN₃O₂ | 141.13 | Substrate for the model enzyme acs.org |
Applications of Dimethylmalonyl Chloride in Advanced Synthesis and Materials Science
Building Block in Pharmaceutical and Agrochemical Synthesis
The unique structural features of dimethylmalonyl chloride make it an invaluable reagent in the synthesis of a wide array of organic molecules with significant biological activity. Its ability to introduce a gem-dimethyl group is particularly important for modulating the pharmacological properties of drug candidates.
Synthesis of Heterocyclic Scaffolds (e.g., Pyrimidines, Barbiturates, Pyrazoles)
This compound is extensively used in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.
Pyrimidines and Barbiturates: The reaction of this compound with urea (B33335) or its derivatives, such as 1-methyl-2-thiourea, is a common method for constructing the pyrimidine (B1678525) ring system. clockss.org This reaction proceeds via a condensation mechanism to form barbiturates and thiobarbiturates, which are classes of compounds known for their sedative and hypnotic properties. clockss.orglibretexts.org For instance, the reaction with 1-methyl-2-thiourea in the presence of triethylamine (B128534) yields 2,3-dihydro-1,5,5-trimethyl-2-thioxo-4,6(1H,5H)-pyrimidinedione. clockss.org The synthesis of barbiturate (B1230296) derivatives often involves the reaction of a disubstituted malonic ester with urea. libretexts.org While many barbiturates have been synthesized, only a select few are still in medical use as anesthetics and anticonvulsants. libretexts.org
Pyrazoles: Pyrazoles, another important class of heterocyclic compounds with broad applications in medicine and agriculture, can also be synthesized using this compound. researchgate.net The process can involve a two-step reaction. The first step is the coupling of a thienylzinc reagent with this compound using a palladium(0) catalyst. google.com The subsequent ring-closing reaction with hydrazine (B178648) affords the pyrazole (B372694) ring in high yield. google.com This method has been used to synthesize 3,5-dithien-2-yl-4,4-dimethylpyrazole. google.com The methyl groups on the pyrazole ring are crucial for ensuring the correct electronic structure for applications such as conductive polymers. google.com
Precursors for Nucleoside Analogues
This compound plays a role in the synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer agents. In one synthetic route, a derivative of diacetone glucose is reacted with dimethylmalonate (B8719724) (a related compound, from which the dichloride can be made) to introduce the malonate group. taiz.edu.yetaiz.edu.ye This intermediate is then further modified and ultimately coupled with silylated pyrimidine bases like uracil (B121893) and thymine (B56734) to form the target nucleoside analogues. taiz.edu.yetaiz.edu.ye
Intermediate in Complex Drug Synthesis (e.g., Tetradentate Amide Macrocycle Ligands)
This compound is a key reagent in the synthesis of complex macrocyclic molecules, such as tetradentate amide macrocycle ligands (TAMLs). google.comntu.edu.sgntu.edu.sg These ligands are important in the development of oxidation catalysts that mimic the function of enzymes. googleapis.com The synthesis often involves a multi-step process where a protected diamine is reacted with this compound to form an intermediate, which then undergoes further reactions to close the macrocyclic ring. ntu.edu.sgntu.edu.sggoogleapis.com For example, a method for synthesizing a tetradentate amide macrocycle involves reacting a BOC-protected o-phenylenediamine (B120857) with this compound, followed by deprotection and subsequent reaction with oxalyl chloride. googleapis.com
Role in Polymer Chemistry and Advanced Materials
The reactivity of this compound makes it a valuable monomer in the synthesis of specialized polymers and advanced materials with applications in environmental remediation and drug delivery.
Synthesis of Hyperbranched Polyester (B1180765) Nanoparticles for Environmental Remediation (e.g., Heavy Metal Adsorption)
This compound is utilized as a difunctional monomer (A2) in the A2+B3 interfacial polymerization to create chelating hyperbranched polyester (CHPE) nanoparticles. mdpi.comnih.govresearchgate.net In this process, it is reacted with a trifunctional monomer (B3) like 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE). mdpi.comnih.govresearchgate.net The resulting nanoparticles, with sizes ranging from 180 to 643 nm, possess a highly branched structure with numerous functional groups that are effective at chelating and removing heavy metal ions, such as cadmium (Cd(II)), from water. mdpi.comnih.govresearchgate.netresearchgate.net These CHPE nanoparticles have shown high adsorption capacities for Cd(II) and are considered a promising material for water purification applications. mdpi.com
| Property | Value/Description | Reference |
|---|---|---|
| Monomers | This compound (A2) and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) (B3) | mdpi.comnih.govresearchgate.net |
| Polymerization Method | A2+B3 Interfacial Polymerization | mdpi.comnih.gov |
| Particle Size | 180–643 nm | mdpi.comnih.govresearchgate.net |
| Adsorption Capacity for Cd(II) | Up to 38.9 mg/g at 45 °C | mdpi.comresearchgate.net |
| Swelling Capacity (24h) | 160.70% | mdpi.comnih.govresearchgate.net |
Preparation of Poly(ester amide) Nanoparticles for Targeted Delivery Systems
In the field of drug delivery, this compound is a component in the synthesis of biodegradable polymers. While direct synthesis of poly(ester amide) nanoparticles using this compound is a subject of ongoing research, related tyrosine-based poly(ester amide) nanoparticles have been developed for targeted drug delivery. researchgate.net These nanoparticles are synthesized via a one-step interfacial polymerization process and have shown high entrapment efficiency for drugs. researchgate.net Hyperbranched polyesters, in general, are being explored as nanoparticulate delivery systems for drugs like paclitaxel (B517696) due to their potential for high loading efficiency. nih.gov The development of such nanoparticles offers advantages like reduced dosage, lower toxicity, and controlled release of therapeutic agents. researchgate.net
Development of Thermally Stable Polymeric Materials through Cyclopolymerization
The creation of polymers with high thermal stability is a significant goal in materials science, driven by demand in the electronics and aerospace industries. This compound has been utilized as a key monomer in polymerization reactions to yield materials with enhanced thermal properties.
One notable application is in the synthesis of hyperbranched polyesters via interfacial polymerization. mdpi.comresearchgate.net In this process, this compound acts as a difunctional monomer (A₂) that reacts with a trifunctional monomer (B₃), such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). mdpi.comresearchgate.netresearchgate.net This A₂+B₃ polycondensation occurs at the interface of two immiscible solvents, directly producing chelating hyperbranched polyester (CHPE) nanoparticles. mdpi.comresearchgate.net These nanoparticles exhibit notable thermal stability, with thermal gravimetric analysis (TGA) indicating a 1% mass loss at temperatures exceeding 185°C. mdpi.comresearchgate.net Further studies have shown that such polymers can be stable up to 300°C, with the main thermal degradation of the polymer chain occurring in a single stage between 320°C and 420°C. deswater.com
| Property | Value | Source(s) |
| Monomers | This compound (A₂), 1,1,1-tris(4-hydroxyphenyl)ethane (B₃) | mdpi.com, researchgate.net |
| Polymerization Method | Interfacial Polycondensation | mdpi.com |
| Particle Size | 180–643 nm | mdpi.com, researchgate.net |
| Thermal Stability (1% Mass Loss) | >185°C | mdpi.com, researchgate.net |
| Swelling Capacity (24h) | 160.70% | mdpi.com, researchgate.net |
In a different approach, this compound is a precursor for the monomer dimethyldiacrylylmethane. This monomer can undergo cyclopolymerization with free radical initiation to produce polydimethyldiacrylylmethane, a soluble, powdery polymer. aub.edu.lb This polymer is considered a valuable precursor for creating polyquinoline derivatives, a class of polymers known for their exceptional thermal stability. aub.edu.lb
Catalytic Applications and Ligand Synthesis
The precise structure of ligands is paramount in the performance of metal-based catalysts. This compound is a versatile reagent for constructing specialized ligands for transition metal coordination and catalysis.
This compound plays a role in the formation of catalytically active metal complexes. It has been shown to react with various metal chlorides to create palladium complexes that serve as effective catalysts for hydrogenation reactions. biosynth.com The mechanism involves the formation of a ligand structure around the metal center, facilitated by the reactivity of the this compound.
More broadly, it is used in the synthesis of macrocyclic ligands that, upon metallation, become active catalysts. google.com A general route involves reacting a diamide (B1670390) diamine intermediate with this compound, which acts as a cyclizing agent to form a tetra-amine macrocycle. google.com This macrocyclic ligand can then be complexed with a variety of transition metals, including iron, manganese, copper, and cobalt, to yield the final active catalyst used in oxidation and bleaching systems. google.com
This compound is a cornerstone reagent for synthesizing several classes of important ligands for transition metal chemistry.
Macrocyclic Tetraamido Ligands: It is used as a ring-closing reagent in the synthesis of macrocyclic tetraamido ligands. google.comgoogle.com The reaction of a linear diamine precursor with this compound, often in the presence of a base like triethylamine, rapidly forms the macrocyclic structure. google.com These ligands are adept at stabilizing metals in high oxidation states, which is crucial for mimicking the function of certain metalloenzymes. google.com
Bis(oxazoline) (BOX) Ligands: This important class of chiral ligands, used widely in asymmetric catalysis, can be synthesized using this compound. The synthesis involves the condensation of a chiral amino alcohol with this compound to form an N,N'-bis(hydroxyalkyl)dimethylmalonamide intermediate. mdpi.comuni-regensburg.de This intermediate then undergoes a dehydrative cyclization reaction to furnish the final bis(oxazoline) ligand. mdpi.comresearchgate.net
N-Heterocyclic Carbene (NHC) Ligands: this compound is a starting material for producing N,N'-diamidocarbenes, a specific type of NHC. The synthesis begins by reacting dimethylmalonyl dichloride with an amidine derivative, which, after subsequent steps of cyclization and deprotonation, yields the free carbene. researchgate.net This NHC ligand was successfully used to form a coordination complex with iridium, demonstrating its utility in transition metal chemistry. researchgate.net
| Ligand Type | Synthetic Role of this compound | Precursor Example(s) | Source(s) |
| Macrocyclic Tetraamido Ligand | Cyclizing agent | (2-Amino-phenyl)-carbamic acid tert-butyl ester | google.com |
| Bis(oxazoline) (BOX) Ligand | Forms malonamide (B141969) backbone | (S)-2-amino-3-methylbutan-1-ol | uni-regensburg.de |
| N-Heterocyclic Carbene (NHC) | Forms pyrimidinium salt precursor | N,N'-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine | researchgate.net |
Contributions to Combinatorial Chemistry and Library Generation
Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and materials science. nih.govopenaccessjournals.com this compound's nature as a bifunctional linker makes it a valuable tool in this field.
This compound facilitates the synthesis of diverse compound libraries by acting as a central scaffold to which various building blocks can be attached. The synthetic routes used for ligand generation are prime examples of this methodology. imperial.ac.ukmuni.cz
For instance, the synthesis of macrocyclic ligands can be adapted for library generation. google.com By using a variety of different diamines and amino acids as starting materials in a standardized reaction sequence with this compound as the constant cyclizing agent, a large library of structurally related but diverse macrocycles can be produced. google.com Similarly, in the synthesis of bis(oxazoline) ligands, a library can be generated by reacting this compound with a collection of different chiral amino alcohols. mdpi.com This approach allows for the systematic modification of the ligand's steric and electronic properties to screen for optimal catalytic performance. This strategy of using a common linker to combine components from a set of variable building blocks is a foundational principle of modern combinatorial chemistry. researchgate.net
Exploration in Redox Chemistry and Bistable Molecules
This compound is a precursor in the synthesis of molecules with interesting electronic properties, including stable radicals and redox-bistable systems. These molecules are of fundamental interest and have potential applications in molecular electronics and data storage.
Research in this area has shown that dimethylmalonyl dichloride can be used to synthesize pyrimidinium salts. researchgate.netacs.org These salts are precursors to N-heterocyclic carbenes (NHCs), which exhibit unique reactivity. researchgate.netresearchgate.net These carbene-derived structures, specifically carbene-derived α-acyl iminium cations, can be designed as organic molecules with multiple, tunable redox processes. researchgate.net Cyclic voltammetry studies of related iminium compounds have demonstrated two distinct one-electron reductions, indicating the sequential formation of a radical and an enolate. acs.org This behavior is characteristic of redox-bistable molecules. Furthermore, this chemistry has led to the creation of (amino)(carboxy) radicals that are surprisingly persistent in air, a significant achievement in the field of stable organic radicals. acs.org
Characterization and Analytical Methodologies in Dimethylmalonyl Chloride Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of dimethylmalonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shift of the protons in this compound provides key structural information. Due to the symmetrical nature of the molecule, the six protons of the two methyl groups are chemically equivalent, resulting in a single sharp signal. The exact chemical shift can vary slightly depending on the solvent used for the analysis.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) offers further insight into the carbon skeleton of the molecule. A typical ¹³C NMR spectrum of this compound will show distinct signals for the different carbon environments. The carbonyl carbons of the acyl chloride groups are highly deshielded and appear at a characteristic downfield chemical shift. The quaternary carbon to which the two methyl groups are attached and the carbons of the methyl groups themselves also produce distinct signals. Solid-state NMR has also been utilized in studies involving polymers synthesized from this compound to confirm their structure. mdpi.comresearchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| ¹H | Varies with solvent | Singlet |
| ¹³C | Carbonyl (C=O): Downfield | Singlet |
| Quaternary (C(CH₃)₂): Mid-range | Singlet | |
| Methyl (CH₃): Upfield | Singlet |
Note: Specific chemical shifts can be influenced by solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration in acyl chlorides. This peak is a key diagnostic feature for confirming the presence of the acyl chloride functional groups. nih.govclockss.org Additional peaks corresponding to C-H and C-C bond vibrations are also observed. researchgate.netsci-hub.st In studies of polymers synthesized using this compound, the disappearance of the acyl chloride peak and the appearance of a new ester carbonyl band confirms the reaction's success. mdpi.comresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |
|---|---|---|
| C=O Stretch (Acyl Chloride) | ~1790 - 1750 | Strong |
| C-H Stretch | ~2980 - 2950 | Medium to Weak |
Note: The exact wavenumbers can vary based on the physical state of the sample (neat liquid, solution) and the specific spectroscopic technique used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be used to monitor reactions involving this compound, especially when colored products are formed. rsc.orgdoi.org For instance, in the synthesis of certain complexes, changes in the UV-Vis spectrum can indicate the formation of the desired product. rsc.org
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass-to-charge ratio of molecules, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. nih.govrsc.orgajrcps.com In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of this compound, as well as a characteristic fragmentation pattern that can be used for identification. nih.gov The NIST Mass Spectrometry Data Center lists a Kovats retention index of 915.3 for this compound on a semi-standard non-polar column. nih.gov
Table 3: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Kovats Retention Index (non-polar) | 915.3 nih.gov |
| Major m/z peaks | 77, 133 nih.gov |
Note: The fragmentation pattern can vary depending on the ionization energy and the specific instrument used.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another separation technique that is particularly useful for non-volatile or thermally sensitive compounds. mdpi.comescholarship.orgoup.comacs.org While this compound itself is volatile, HPLC is often employed in the analysis of reaction mixtures where it has been used as a reactant. mdpi.comescholarship.orgoup.comacs.org For example, after a reaction to synthesize a larger molecule using this compound, HPLC can be used to separate the product from any unreacted starting materials or byproducts. The purity of the synthesized compounds can then be assessed. mdpi.comacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds synthesized from this compound. This soft ionization method is particularly suitable for analyzing the resulting larger molecules, such as macrocycles and polymers, which might otherwise fragment under harsher ionization conditions.
In the analysis of molecules derived from this compound, ESI-MS is often performed in the negative ion mode. The presence of chlorine atoms in the parent compound can lead to the formation of chloride adduct ions, [M+Cl]⁻, which are readily detectable. nih.govacs.org This process involves the attachment of a chloride ion to the analyte molecule (M), facilitating its ionization and subsequent detection by the mass spectrometer. acs.org The unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) further aids in the identification of these adducts. nih.gov
Alternatively, ESI-MS in the positive mode is used to detect protonated molecules [M+H]⁺. Researchers have successfully used ESI-MS to confirm the formation of acylated complexes and macrocyclic ligands synthesized using this compound. core.ac.ukntu.edu.sg For instance, the technique confirmed the structure of a tetraamido macrocyclic ligand (TAML) by identifying its protonated molecular ion. ntu.edu.sg
Detailed research findings from ESI-MS analyses are presented in the table below:
| Compound Synthesized with this compound | Ionization Mode | Observed Ion | m/z Value | Reference |
| Tetraamido Macrocyclic Ligand (TAML) | ESI+ | [M+H]⁺ | 413.2761 | ntu.edu.sg |
| Ceramide-dicarboxylate derivative | ESI-TOF MS | [M+Na]⁺ | 1296.8114 | mdpi.com |
| Fully-acylated iron-phosphine complex | ESI-MS | Not Specified | Confirmed as major product | core.ac.uk |
Thermal and Morphological Analysis of Derived Materials
The thermal stability and morphology of polymeric materials and nanoparticles derived from this compound are critical parameters determining their potential applications. Techniques such as Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) are routinely employed for this purpose.
Thermogravimetric Analysis (TGA)
For example, aromatic polyamides derived from this compound exhibit high thermal stability. nycu.edu.tw Studies on polyamides containing spirobifluorene units show temperatures for 10% weight loss occurring well above 530°C, indicating a rigid polymer backbone that resists thermal degradation. nycu.edu.tw Similarly, other aromatic polyamides show no significant weight loss up to 450°C. researchgate.net Hyperbranched polyester (B1180765) nanoparticles synthesized with this compound also show good thermal properties, with initial mass loss occurring at temperatures above 185°C. researchgate.netnih.govmdpi.com A detailed TGA of these nanoparticles revealed a two-step degradation profile: an initial small mass loss (around 9.8%) between 180-200°C, attributed to decarboxylation, followed by a major degradation (65.0%) of the polymer backbone between 300-400°C. mdpi.com
The table below summarizes key TGA findings for various polymers derived from this compound.
| Polymer Type | Key Thermal Properties | Atmosphere | Reference |
| Hyperbranched Polyester Nanoparticles | 1% mass loss at T > 185°C; 9.8% loss at 180-200°C; 65% loss at 300-400°C | Not Specified | nih.govmdpi.com |
| Aromatic Polyamides (Spirobifluorene-based) | Td10% (10% weight loss temp.) in the range of 535-593°C; >65% char yield at 900°C | Nitrogen | nycu.edu.tw |
| Aromatic Polyamides (Trifluoromethyl-containing) | Stable over 400°C | Not Specified | mdpi.com |
| Polyetherketoneketone (PEKK) Copolymers | Thermal performance can be tuned by monomer ratio | Not Specified | polyacs.org |
X-ray Diffraction (XRD) for Crystallinity and Structure Determination
X-ray Diffraction (XRD) is an essential technique for determining the degree of crystallinity in polymeric materials derived from this compound. The diffraction pattern produced when X-rays interact with a material provides insight into its internal structure, distinguishing between amorphous (disordered) and crystalline (ordered) regions.
Research has shown that the incorporation of this compound into polymer structures can lead to varied morphologies. For instance, certain wholly aromatic polyimides have been found to be amorphous, as evidenced by their X-ray diffractograms which lack sharp peaks. acs.org Similarly, soluble and transparent aromatic polyamides synthesized with an unsymmetrical diamine containing CF₃ groups were also found to have an amorphous morphology, which contributes to their enhanced solubility. mdpi.com
In contrast, hyperbranched polyester nanoparticles synthesized via interfacial polymerization using this compound exhibited a semi-crystalline pattern. researchgate.netnih.govresearchgate.net Their XRD patterns showed distinct peaks at diffraction angles (2θ) of approximately 18° and 20°, indicating the presence of ordered domains within the nanoparticle structure. nih.govresearchgate.net
| Derived Material | Analytical Finding | Interpretation | Reference |
| Hyperbranched Polyester Nanoparticles | Semi-crystalline pattern with peaks at ~18° and 20° (2θ) | Presence of ordered crystalline domains | nih.govresearchgate.net |
| Wholly Aromatic Polyamides | Amorphous nature | Lack of long-range ordered polymer chain packing | mdpi.comacs.org |
| Polyimides | Amorphous in nature | Absence of crystalline peaks in diffractograms | acs.org |
Scanning Electron Microscopy (SEM) for Nanoparticle Morphology
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and structure of nanoparticles and polymer composites derived from this compound. This technique provides high-resolution images that reveal details about particle shape, size distribution, and aggregation.
In the study of nanoparticles, SEM has been used to characterize their physical form. For example, tyrosine-based poly(ester amide) (Tyr-PEA) nanoparticles, prepared through interfacial polycondensation with this compound, were examined using SEM to understand their surface morphology. nih.gov Another study on chelating hyperbranched polyester (CHPE) nanoparticles synthesized with this compound used SEM to reveal a structure of irregular, dense, microscale nano-aggregates. nih.gov These particles were observed to be within the submicron size range. nih.govmdpi.com SEM analysis has also been employed to confirm the improved dispersion and interfacial adhesion of these nanoparticles when incorporated as a filler into a polyvinyl chloride (PVC) matrix. researchgate.net
| Material | SEM Observation | Reference |
| Tyrosine-based Poly(ester amide) (Tyr-PEA) Nanoparticles | Examination of surface morphology | nih.gov |
| Chelating Hyperbranched Polyester (CHPE) Nanoparticles | Irregular, dense microscale nano-aggregates; submicron particle size | nih.gov |
| Polyvinyl chloride (PVC) / CHPE Composites | Confirmed improved dispersion and interfacial adhesion of nanoparticles in the PVC matrix | researchgate.net |
Electrochemical Characterization Techniques
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of materials synthesized using this compound, especially when these materials are designed for applications in electronics or catalysis. utexas.edu Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information about the reduction and oxidation processes of the material. bibliotekanauki.pl
This method is crucial for characterizing the electron-accepting or donating nature of polymers. utexas.edu The shape of the CV curve, along with the positions of the anodic and cathodic peaks, reveals the reversibility of redox processes and the stability of the different oxidation states. researchgate.net For instance, the electrochemical behavior of a cobalt complex with a tetraamido macrocyclic ligand, synthesized using this compound, was studied to evaluate its potential as a precursor for electrocatalytic hydrogen evolution. ntu.edu.sg
In the broader context of polymer characterization, CV is used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for electronic applications. researchgate.net The technique can also assess the capacitive behavior of polymer films, where a rectangular CV shape indicates good capacitive properties. scispace.com Studies on polymer-modified electrodes show that the conductivity of the film can change significantly with the applied potential, a phenomenon that is effectively probed using electrochemical methods. utexas.edu
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict geometries, vibrational frequencies, and energies. While specific DFT studies on dimethylmalonyl chloride are not prevalent in the literature, extensive research on the closely related compound, malonyl dichloride (propanedioyl dichloride), offers significant insight into the types of structural and conformational properties that can be elucidated.
A study combining gas-phase electron diffraction and ab initio calculations (Hartree-Fock level, a precursor to modern DFT methods) on malonyl dichloride revealed the presence of multiple stable conformers. colab.ws These calculations are crucial for understanding the flexibility of the molecule and the relative energies of its different shapes. The primary conformers were found to have non-planar skeletons.
Table 1: Selected Geometrical Parameters of Malonyl Dichloride Conformers from Ab Initio Calculations Data from a study on the analogous compound malonyl dichloride serve as a reference. colab.ws
| Parameter | Bond/Angle | Conformer 1 (C1 symmetry) | Conformer 2 (C2 symmetry) |
| Bond Length | r(C=O) | 1.185 Å | 1.185 Å |
| r(C-C) | 1.523 Å | 1.523 Å | |
| r(C-Cl) | 1.770 Å | 1.770 Å | |
| Bond Angle | ∠(C-C-C) | 110.1° | 110.1° |
| ∠(O=C-C) | 125.0° | 125.0° | |
| ∠(Cl-C=O) | 120.3° | 120.3° | |
| Dihedral Angle | δ(CCCO) | 95° | 115° |
| δ(CCCO) | 12° | 115° |
This interactive table presents calculated structural data for malonyl dichloride, a structural analog of this compound. The data illustrates the type of information obtainable through DFT and ab initio methods.
For this compound, DFT calculations would similarly focus on optimizing the molecular geometry, determining the relative energies of different rotational conformers (rotamers) around the C-C bonds, and calculating vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data.
Molecular Modeling and Reaction Pathway Predictions
Molecular modeling is essential for predicting how a molecule will react. For this compound, a key reaction is nucleophilic acyl substitution, where the chloride ions are replaced by a nucleophile. chemguide.co.ukmasterorganicchemistry.comlibretexts.org Computational studies on simpler acyl chlorides have been instrumental in clarifying the mechanisms of these reactions.
A significant question in acyl chloride reactivity is whether the substitution occurs through a concerted SN2-like mechanism or via a two-step addition-elimination pathway that involves a distinct tetrahedral intermediate. nih.gov DFT calculations on the reaction of formyl chloride and acetyl chloride with a chloride ion showed that the reaction proceeds through a concerted SN2-like pathway without the formation of a stable tetrahedral intermediate. nih.gov
For the reaction of this compound with a nucleophile (Nu-), computational modeling could predict the energetics of two possible pathways:
Addition-Elimination Mechanism: This involves the formation of a tetrahedral intermediate. (CH₃)₂C(COCl)₂ + Nu⁻ → [(CH₃)₂C(COCl)(CONuCl)]⁻ → (CH₃)₂C(COCl)(CONu) + Cl⁻
SN2-like Mechanism: A concerted process where the nucleophile attacks and the chloride leaves simultaneously, passing through a single transition state.
Computational studies can calculate the energy profiles for these pathways, identifying the transition states and any intermediates. The activation energy (the energy barrier that must be overcome) for each pathway determines the reaction rate. For instance, DFT computations on the hydrolysis of various acid chlorides have successfully modeled the transition state structures and calculated activation energies that align with experimental kinetic data. researchgate.net Such studies predict that the reaction is often catalyzed by solvent molecules acting as proton donors or acceptors. researchgate.net
Table 2: Computationally Predicted Reaction Mechanisms for Acyl Chlorides This table summarizes findings from theoretical studies on the reactivity of acyl chlorides, which are applicable to understanding this compound.
| Reactants | Nucleophile | Predicted Mechanism | Key Finding | Reference |
| Acetyl Chloride | Cl⁻ | Concerted SN2-like | No stable tetrahedral intermediate was found. | nih.gov |
| Benzoyl Chlorides | H₂O | Concerted SN2 | Transition state structure varies with substituents. | researchgate.net |
| Acetyl Chloride | Methanol | Addition-Elimination or SN1-like | A tetrahedral intermediate is possible but may not be discrete, depending on solvation. | nih.gov |
This interactive table highlights different mechanistic pathways predicted for acyl chloride reactions based on computational modeling.
Electronic Structure and Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry allows for the calculation of various descriptors that quantify this reactivity. For an electrophile like this compound, key descriptors indicate how susceptible the molecule is to nucleophilic attack. acs.orgnih.gov
The carbonyl carbons in this compound are the primary electrophilic sites. This is due to the high electronegativity of the oxygen and chlorine atoms, which pull electron density away from the carbon, creating a partial positive charge (δ+). libretexts.org Reactivity descriptors derived from the molecular orbitals, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus a stronger electrophile.
Conceptual DFT provides a framework for defining chemical reactivity indices. nih.govnih.gov The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined in terms of the chemical potential (μ) and chemical hardness (η). nih.gov A higher electrophilicity index points to a greater electrophilic character.
While specific values for this compound are not available, calculations on related molecules like acetyl chloride provide representative data.
Table 3: Calculated Electronic Properties and Reactivity Descriptors for Acetyl Chloride Data for acetyl chloride, a representative acyl chloride, illustrates the types of electronic descriptors used to predict reactivity. researchgate.net
| Descriptor | Definition | Calculated Value (Acetyl Chloride) | Implication for Reactivity |
| Chemical Potential (μ) | ½(EHOMO + ELUMO) | -3.97 eV | Tendency to exchange electron density |
| Chemical Hardness (η) | ELUMO - EHOMO | 2.47 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ²/2η | 3.19 eV | High value indicates strong electrophilic character |
This interactive table presents key reactivity descriptors calculated for acetyl chloride, providing a quantitative measure of its electrophilicity.
The Tolman Electronic Parameter (TEP) is a descriptor used to quantify the electron-donating or -withdrawing ability of ligands in metal complexes. It is determined experimentally by measuring the C-O stretching frequency in specific nickel-carbonyl complexes. The TEP is not a descriptor that is directly calculated for or applied to a standalone reactant molecule like this compound. Instead, descriptors like the electrophilicity index, LUMO energy, and atomic partial charges on the carbonyl carbons are the relevant theoretical parameters for predicting its reactivity.
Challenges and Future Directions in Dimethylmalonyl Chloride Research
Synthetic Challenges and Process Optimization
Despite its utility, the synthesis of dimethylmalonyl chloride is not without its difficulties. Key areas of focus include minimizing unwanted byproducts, simplifying purification, and achieving greater control over reaction outcomes.
A significant challenge in the synthesis and use of malonyl chlorides is their thermal stability. The crude reaction mixture containing this compound is prone to decomposition upon distillation. google.com Research has shown that attempting to distill the compound at a reduced pressure of 100 mm without a stabilizing agent results in failure to obtain the desired fraction due to this decomposition. google.com To counter this, a process for purification has been developed that involves distilling the crude product in the presence of a stabilizing compound, such as ethylenediaminetetraacetic acid (EDTA), which allows the this compound to be condensed overhead. google.com
Another approach to purification involves recrystallization. In one documented synthesis method, dimethylmalonic acid is refluxed with thionyl chloride, and after the excess thionyl chloride is removed, the resulting this compound is purified by recrystallizing it twice from cyclohexane. prepchem.com
The gem-dimethyl structure of this compound provides an inherent advantage over its parent compound, malonyl chloride. Malonyl chloride, which has acidic alpha-hydrogens, is prone to forming ketene (B1206846) byproducts in the presence of a base. researchgate.net This can lead to the formation of colored impurities and lower yields. researchgate.net In contrast, reactions using this compound proceed cleanly without such coloration, leading to high yields because the absence of alpha-hydrogens prevents ketene formation. researchgate.net
Recent global events have also highlighted practical challenges related to the compound's availability, with supply chain disruptions forcing some researchers to synthesize it from its precursors, dimethyl malonic acid and a chlorinating agent, as it was commercially unavailable. escholarship.org
This compound is a crucial building block in the synthesis of chiral ligands for asymmetric catalysis, where achieving high stereoselectivity is paramount. Research into carbohydrate-based bis(oxazoline) ligands (glucoBox) synthesized using this compound has shown that modifications to the ligand's pyranose scaffold significantly impact the asymmetric induction in model reactions like stereoselective cyclopropanation. beilstein-journals.orgsemanticscholar.org The conformation of the pyranose ring and the steric bulk of substituents are critical factors influencing the stereochemical outcome. beilstein-journals.org
Further studies have focused on creating bisoxazoline ligands with fluorous tags for use in asymmetric Henry (nitroaldol) reactions. mdpi.com The synthesis involves the condensation of a chiral precursor with this compound. mdpi.com The resulting cobalt complexes with these fluorous-tagged ligands have demonstrated enhanced stereoselectivity in the carbon-carbon bond-forming reaction. mdpi.com A stereodivergent synthesis of chiral 4,5-disubstituted bis(oxazolines) also relies on dimethylmalonyl bis-diamides as a key intermediate, highlighting the compound's role in creating sophisticated stereochemical control elements. researchgate.net
Advancements in Materials Science and Biomedical Applications
The unique bifunctional nature of this compound makes it an ideal monomer for creating specialized polymers with tailored properties for high-performance materials and medical uses.
This compound serves as a key A₂-type monomer in A₂+B₃ interfacial polymerization reactions to create novel hyperbranched polymers. nih.gov In one study, it was reacted with 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE), a B₃ monomer, to synthesize chelating hyperbranched polyester (B1180765) (CHPE) nanoparticles. nih.govresearchgate.net The properties of these nanoparticles can be tailored by the synthesis conditions.
| Property | Value/Observation | Source |
| Particle Size | 180–643 nm | nih.govresearchgate.net |
| Swelling Capacity (24h) | 160.70% | nih.govresearchgate.net |
| Thermal Stability | 1% mass loss above 185 °C | nih.govresearchgate.net |
| Crystallinity | Semi-crystalline | nih.gov |
| Yield | 82% | mdpi.com |
This table showcases key properties of chelating hyperbranched polyester nanoparticles synthesized using this compound. The significant swelling capacity indicates the material is hydrophilic. nih.govmdpi.com
Similarly, it has been used in the interfacial polycondensation with tyrosine to create a poly(ester amide) (Tyr-PEA) polymer. nih.gov This polymer exhibits a moderate-to-low swelling capacity, a property that is specifically favorable for its intended application in pulmonary drug delivery systems. nih.gov
The tailored polymers derived from this compound are being actively investigated for solutions to complex biomedical and environmental problems.
In the biomedical field, the aforementioned Tyr-PEA polymer was developed specifically for use in dry powder inhaler (DPI) formulations for targeted pulmonary drug delivery. nih.gov The ability to control properties like swelling is crucial, as high swelling could lead to undesirable particle deposition in the upper respiratory system. nih.gov
For environmental remediation, the chelating hyperbranched polyester (CHPE) nanoparticles have demonstrated significant potential for removing heavy metals from contaminated water. nih.govmdpi.com Batch equilibrium experiments showed the CHPE nanoparticles are effective at sequestering Cadmium (Cd(II)) ions from aqueous solutions. nih.govdeswater.com This application leverages the high density of functional groups in the hyperbranched structure to act as a high-capacity nanoscale chelating agent. nih.govresearchgate.net Additionally, dimethylmalonyl dichloride is used as a reagent in the synthesis of macrocyclic ligands for iron-based oxidation catalysts designed for purifying environmental waters. acs.org
Expanding Catalytic and Chemoenzymatic Utility
Beyond its role as a building block, researchers are exploring the direct and indirect catalytic functions of this compound and its derivatives, including their interface with biological systems.
The compound itself can be used as a solid catalyst in the production of polymers and resins. biosynth.com Furthermore, it serves as a precursor for more complex catalytic systems. It can be reacted with metal chlorides to form palladium complexes that act as catalysts for hydrogenation reactions. biosynth.com Ligands derived from dimethylmalonyl dichloride are also integral to the synthesis of highly stable tetraamido macrocyclic ligand (TAML) oxidation catalysts. google.comgoogle.com These catalysts, when complexed with a metal like iron, are long-lived and effective at activating hydrogen peroxide for oxidation purposes. google.comgoogle.com Copper complexes with ligands synthesized from dimethylmalonyl dichloride have also shown high activity in catalyzing azide-alkyne "click" reactions. acs.org
In the realm of chemoenzymatic synthesis, the dimethylmalonyl group is a known substrate in nature. In vitro studies have shown that certain enzymes, such as the acyltransferase CerJ, are capable of transferring dimethylmalonyl units onto glycosides during the biosynthesis of natural products. researchgate.net This enzymatic recognition opens the door for future chemoenzymatic strategies. Polyketide synthase (PKS) pathways, which are responsible for producing a vast array of natural products, utilize methyl- and dimethylmalonyl-ACP (acyl carrier protein) as building blocks. umich.eduacs.org Harnessing the enzymes from these pathways, such as methyltransferases and ketosynthases, in combination with synthetic chemistry could enable the creation of novel complex molecules. researchgate.netumich.edu
Design of Next-Generation Catalysts
A significant area of research focuses on utilizing this compound as a key structural component in the synthesis of advanced catalysts. Its gem-dimethyl group provides steric bulk and conformational rigidity to ligand backbones, which are crucial for catalytic performance and stability.
Tetraamido Macrocyclic Ligand (TAML) Catalysts: this compound is a critical reagent in the synthesis of TAMLs, which are robust ligands for creating oxidation catalysts. taylorandfrancis.comgoogle.com Research has focused on developing new generations of these catalysts for green chemistry applications. google.com For instance, Fe(III)-TAML complexes, synthesized using a ligand framework derived from this compound, act as powerful peroxidase mimics for activating hydrogen peroxide in water treatment processes. google.comacs.orgnih.gov
The design of these catalysts involves multi-step syntheses where this compound is reacted with protected diamines. acs.orgnih.gov A key challenge has been to create catalysts that are not only highly reactive but also environmentally benign. Second-generation TAMLs were specifically designed to be free of fluorine and chlorine, addressing concerns about persistent organohalogen residues from earlier versions. nih.gov Further refinements have focused on simplifying the synthetic routes to reduce costs and improve yields, for example, by using 2-nitroaniline (B44862) as a starting material, which reacts with dimethylmalonyl dichloride to form a key amide intermediate. taylorandfrancis.com These catalysts show remarkable efficiency in bleaching industrial dyes like Orange IV in aqueous solutions. google.com
Chiral Ligands for Asymmetric Catalysis: The synthesis of chiral ligands is another promising direction. This compound is used to link chiral units, creating ligands for asymmetric metal-catalyzed reactions. A notable example is the synthesis of fluorous bisoxazoline (BOX) ligands. mdpi.com In this process, this compound serves as the linker in a condensation reaction with chiral amino alcohols to create the ligand backbone, which is subsequently used in cobalt-catalyzed asymmetric Henry reactions. mdpi.com
N-Heterocyclic Carbene (NHC) Precursors: Recent research has shown that dimethylmalonyl dichloride can be used to synthesize pyrimidinium salts, which are precursors to N-heterocyclic diamidocarbenes (NHCs). acs.org These NHCs exhibit reactivity characteristic of electrophilic carbenes and are employed in oxidative organocatalysis, mimicking the function of Breslow intermediates in biological systems. acs.org
| Catalyst/Ligand Type | Role of this compound | Key Precursors Involved with this compound | Application Area | Reference |
|---|---|---|---|---|
| Fe(III)-TAML Catalysts | Forms the core of the macrocyclic ligand | (2-Aminophenyl)carbamic acid tert-butyl ester, 2-Nitroaniline | Water purification, Dye degradation | taylorandfrancis.comgoogle.comacs.org |
| Copper-TAML Catalysts | Forms the core of the macrocyclic ligand | (2-Aminophenyl)carbamic acid tert-butyl ester | Water oxidation electrocatalysis | diva-portal.orgrsc.org |
| Fluorous Bisoxazoline (BOX) Ligands | Linker for chiral units | (S)-2-Phenylglycinol derivatives, N-protected amino alcohols | Asymmetric Henry Reaction | mdpi.com |
| N-Heterocyclic Diamidocarbenes (NHCs) | Backbone precursor | N,N'-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine | Oxidative Organocatalysis | acs.org |
Applications in Bio-Inspired Chemical Transformations
The development of catalysts that mimic the function of enzymes is a major goal in chemistry. This compound plays a crucial role in creating the architectural foundation for ligands used in these biomimetic systems.
The most prominent examples are the TAML catalysts, which are designed as functional mimics of peroxidase enzymes. google.com These synthetic catalysts activate hydrogen peroxide to oxidize a wide range of substrates, similar to their biological counterparts. google.com This bio-inspired approach is particularly valuable for environmental remediation, where the catalysts can degrade persistent pollutants in water under ambient conditions. acs.orgnih.gov
Furthermore, research into specific TAML complexes has explored mimicking the activity of other metalloenzymes, such as cytochrome P450, for stereoselective oxidations. google.com The rigidity and structure conferred by the dimethylmalonyl unit are essential for achieving the desired catalytic activity and stability, preventing the ligand itself from being oxidatively degraded. google.com
Carbene catalysis derived from this compound also follows a bio-inspired path. The catalytic cycle for the oxidative reactions of aldehydes using these NHCs involves intermediates that are analogous to Breslow intermediates, which are key in thiamine-dependent enzymatic reactions. acs.org This research opens avenues for performing complex organic transformations that draw inspiration from biosynthetic pathways.
Interdisciplinary Research Opportunities
The versatility of this compound positions it as a valuable tool at the nexus of several scientific disciplines. Future research will likely see an expansion of collaborations between organic chemists, materials scientists, environmental engineers, and biochemists.
Materials and Environmental Science: The compound is a key building block for creating novel polymers and functional materials. For instance, it is used in the interfacial polymerization with monomers like 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) to synthesize chelating hyperbranched polyester nanoparticles. mdpi.comnih.gov These materials have a high density of functional groups and are effective at removing heavy metal ions, such as cadmium, from water. mdpi.comnih.gov This work combines polymer chemistry with environmental science to address challenges in water purification. Similarly, its use as a raw material for polybenzoxazoles points to applications in high-performance polymers. tcichemicals.com
Renewable Energy: The development of molecular catalysts for water splitting is a critical area for renewable energy research. This compound is used in synthesizing ligands for molecular water oxidation electrocatalysts. diva-portal.org For example, copper-based TAML catalysts have been studied for their ability to drive the oxygen evolution reaction, a key step in water splitting. Integrating these molecular catalysts, derived from this compound chemistry, with light-harvesting systems like perovskite solar cells represents a significant interdisciplinary challenge in converting solar energy into chemical fuels. diva-portal.org
Chemical Biology and Drug Discovery: The use of this compound in solid-phase synthesis protocols to create libraries of malondiamides opens up possibilities in medicinal chemistry. nih.gov These protocols allow for the rapid generation of diverse molecules that can be screened for biological activity. The structural rigidity provided by the gem-dimethyl group can be a desirable feature in designing enzyme inhibitors or other bioactive compounds.
| Field of Research | Application of this compound | Collaborating Disciplines | Reference |
|---|---|---|---|
| Environmental Remediation | Synthesis of TAML catalysts for pollutant degradation; Synthesis of chelating polymers for heavy metal removal | Organic Chemistry, Inorganic Chemistry, Environmental Engineering, Polymer Science | taylorandfrancis.comacs.orgmdpi.comnih.gov |
| Materials Science | Preparation of hyperbranched polyesters, polybenzoxazole precursors, and other polymers | Polymer Chemistry, Organic Synthesis | mdpi.comnih.govtcichemicals.com |
| Renewable Energy | Synthesis of ligands for molecular water oxidation catalysts used in light-driven water splitting | Inorganic Chemistry, Materials Science, Physical Chemistry | diva-portal.org |
| Medicinal Chemistry | Solid-phase synthesis of malondiamide libraries for screening | Organic Chemistry, Chemical Biology, Pharmacology | nih.gov |
Q & A
Q. What are the critical steps in synthesizing dimethylmalonyl chloride, and how can its purity be ensured?
this compound is typically synthesized via chlorination of dimethylmalonic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Key steps include:
- Reaction setup : Conduct the reaction in dry dichloromethane (CH₂Cl₂) or toluene with catalytic DMF to enhance reactivity.
- Purification : Distill the product under reduced pressure (boiling point: 60°C at 10 mmHg) to remove residual reagents and byproducts .
- Characterization : Confirm purity via ¹H/¹³C NMR (absence of hydroxyl or acid peaks) and IR spectroscopy (C=O stretch ~1800 cm⁻¹, C-Cl ~700 cm⁻¹) .
Q. Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | (H₃C)₂C(COCl)₂ |
| Molecular Weight | 169.01 g/mol |
| Density (25°C) | 1.278 g/mL |
| Boiling Point | 60°C at 10 mmHg |
| CAS RN | 5659-93-8 |
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis to dimethylmalonic acid and HCl gas .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .
- Waste Disposal : Quench excess reagent with cold sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound as a diacylating agent in heterocycle synthesis?
this compound is effective in forming oxazolines and amides. Optimization strategies include:
Q. Table 2: Example Reaction Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bis(oxazoline) Synthesis | Et₃N, CH₂Cl₂, 25°C, 45 min | 84% yield |
| Amine Acylation | BOC-protected amine, Et₃N | Confirmed by NMR |
Q. What methodologies are effective in resolving contradictory data from reactions involving this compound, such as unexpected byproducts?
- TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress and identify unreacted starting material .
- Byproduct Analysis : Hydrolysis products (e.g., dimethylmalonic acid) indicate moisture contamination. Dry solvents and molecular sieves can mitigate this .
- Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to identify competing pathways (e.g., over-acylation or ring-opening in oxazoline synthesis) .
Q. In mechanistic studies, how does this compound facilitate carbon-carbon bond formation, and what are the key intermediates?
this compound enables nucleophilic acylation by reacting with amines or alcohols to form acylated intermediates. For example:
- Oxazoline Formation : Reaction with β-amino alcohols generates a bis-acylated intermediate, which cyclizes to form oxazoline rings via intramolecular nucleophilic attack .
- Enolate Trapping : In basic conditions, the chloride can act as an electrophile, enabling cross-coupling reactions with enolates .
Q. What are the best practices for ensuring reproducibility in experiments involving this compound under varying environmental conditions?
- Moisture Control : Store the reagent over molecular sieves and use freshly distilled solvents.
- Standardized Protocols : Pre-dry glassware at 120°C and calibrate reaction temperatures (±2°C).
- Data Documentation : Record detailed spectral data (e.g., NMR peak integrals) and reaction times to identify variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
